(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
Description
(3S,4R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at position 3. Its molecular formula is C₁₇H₂₃NO₄ (molecular weight: 305.37 g/mol), and it is commonly used as a synthetic intermediate in pharmaceutical chemistry . Safety data indicate hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 |
InChI Key |
KHCTXOGRWQLHBK-ZIAGYGMSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Protection: The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Research indicates that (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid exhibits potential biological activity, particularly in the context of enzyme inhibition and receptor modulation. The specific mechanisms of action involve interactions with various biomolecular targets, influencing key biochemical pathways relevant to drug development.
Key Biological Applications
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It has shown potential in modulating receptor activities, which can be pivotal in developing therapeutic agents for various diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several key steps:
- Starting Material Preparation : A suitable piperidine derivative is prepared.
- Protection : The amino group is protected using the Boc group to prevent unwanted reactions.
- Chiral Resolution : Chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
- Carboxylation : The carboxylic acid group is introduced through controlled carboxylation reactions.
Several case studies highlight the application of this compound in drug discovery:
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.
- Receptor Interaction Studies : Research indicated that it modulates dopamine receptors, which could be beneficial in treating neurological disorders.
Mechanism of Action
The mechanism of action of (3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
Similar compounds differ in stereochemistry , substituent groups , and ring systems (piperidine vs. pyrrolidine). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Stereochemistry | Ring System | CAS Number |
|---|---|---|---|---|---|---|
| (3S,4R)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Phenyl (C₆H₅) at C3 | 3S,4R | Piperidine | 652971-20-5 |
| (3R,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid | C₁₇H₂₂FNO₄ | 323.36 | 4-Fluorophenyl (C₆H₄F) at C4 | 3R,4R | Piperidine | 951167-03-6 |
| (3S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Phenyl (C₆H₅) at C4 | 3S,4S | Piperidine | 197900-77-9 |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-p-tolylpyrrolidine-3-carboxylic acid | C₁₈H₂₅NO₄ | 319.39 | p-Tolyl (C₆H₄CH₃) at C4 | 3S,4R | Pyrrolidine | 959577-53-8 |
| (3R,4R)-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid | C₁₂H₂₁NO₄ | 243.30 | Methyl (CH₃) at C4 | 3R,4R | Piperidine | - |
Impact of Substituent Modifications
- Positional Isomerism : Moving the phenyl group from C3 to C4 (e.g., 3S,4S vs. 3S,4R) alters steric interactions, which may affect receptor binding or crystallization behavior .
- Ring System : Pyrrolidine derivatives (5-membered ring) exhibit different conformational flexibility compared to piperidines (6-membered ring), influencing pharmacokinetic properties .
Stereochemical Influence
The 3S,4R configuration distinguishes the compound from its 3S,4S and 3R,4R isomers. Enantiomers often display divergent biological activities; for example, incorrect stereochemistry can render a drug ineffective or toxic. Computational studies (e.g., using SHELX programs) are critical for resolving such structures .
Biological Activity
(3S,4R)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral compound belonging to the class of piperidine derivatives. Its unique structural features impart specific biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H23NO4
- Molecular Weight : 303.38 g/mol
- CAS Number : 652971-20-5
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Protection of the Amino Group : The amino group of the piperidine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
- Chiral Resolution : Chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.
- Carboxylation : The carboxylic acid group is introduced via controlled carboxylation reactions.
Biological Activity
Research indicates that this compound exhibits various biological activities:
The compound interacts with specific molecular targets, potentially acting as an inhibitor or activator of enzymes or receptors involved in various biochemical pathways. The exact mechanisms depend on the context of its application.
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Inhibition of Tumor Cell Proliferation : It has shown efficacy against specific cancer cell lines, indicating its potential as an antitumor agent.
- Case Study : A study demonstrated that derivatives of piperidine compounds exhibit significant cytotoxic effects against MCF-7 breast cancer cells, suggesting a similar potential for this compound.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity:
- In vitro Studies : Research indicates that it may possess antibacterial properties, contributing to its potential use in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid | Moderate antitumor activity | Methyl substitution |
| (3S,4R)-1-(tert-butoxycarbonyl)-3-ethylpiperidine-4-carboxylic acid | Antimicrobial properties | Ethyl substitution |
| (3S,4R)-1-(tert-butoxycarbonyl)-3-isopropylpiperidine-4-carboxylic acid | Antiviral activity reported | Isopropyl substitution |
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological efficacy of piperidine derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
